N-butyl-5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
N-butyl-N-[5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring and a thiadiazole ring, both of which are known for their significant biological activities. The compound’s structure includes a butyl group and a chloro-substituted pyrazole, making it a unique entity in the realm of synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-[5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by chlorination and subsequent alkylation to introduce the butyl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. The scalability of the synthesis is crucial for its application in various fields, including pharmaceuticals and agrochemicals.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-[5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the pyrazole ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often require the presence of a base and elevated temperatures.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
N-butyl-N-[5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-butyl-N-[5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The presence of the pyrazole and thiadiazole rings contributes to its ability to interact with multiple targets, making it a versatile compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-N-[5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]amine
- N-butyl-N-[5-(4-chloro-1,3-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine
- N-butyl-N-[5-(4-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-yl]amine
Uniqueness
The uniqueness of N-butyl-N-[5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]amine lies in its specific substitution pattern and the presence of both pyrazole and thiadiazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16ClN5S |
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Molecular Weight |
285.80 g/mol |
IUPAC Name |
N-butyl-5-(4-chloro-2,5-dimethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H16ClN5S/c1-4-5-6-13-11-15-14-10(18-11)9-8(12)7(2)16-17(9)3/h4-6H2,1-3H3,(H,13,15) |
InChI Key |
PVLAUAIVXIQIEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NN=C(S1)C2=C(C(=NN2C)C)Cl |
Origin of Product |
United States |
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